molecular formula C6H2BrClIN3 B1527648 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine CAS No. 1092579-78-6

5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1527648
CAS No.: 1092579-78-6
M. Wt: 358.36 g/mol
InChI Key: PJPZPJYPWWPXNW-UHFFFAOYSA-N
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Description

“5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . They are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves several steps. For instance, the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine was iodized by NIS to obtain an intermediate, and then the NH of this intermediate was protected by PMB-Cl to produce a key intermediate .

Mechanism of Action

The mechanism of action of BCIP is still not fully understood. However, it is known that it has an effect on the activity of certain enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation, and to increase the activity of cytochrome P450, an enzyme involved in drug metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of BCIP are not yet fully understood. However, studies have shown that it has an effect on the activity of certain enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation, and to increase the activity of cytochrome P450, an enzyme involved in drug metabolism. It has also been shown to have a protective effect against oxidative stress and to be a potential anti-cancer agent.

Advantages and Limitations for Lab Experiments

The advantages of using BCIP in laboratory experiments include its low cost, easy availability, and high reactivity. It is also relatively stable and can be stored for long periods of time. The main limitation of using BCIP in laboratory experiments is its low solubility in water, which can limit its use in certain applications.

Future Directions

Future research on BCIP could focus on further exploring its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further studies could explore its potential as an imaging agent, as a catalyst for organic synthesis, and as a ligand in coordination chemistry. In addition, further research could be conducted to explore the potential of BCIP as an antioxidant and anti-cancer agent. Finally, further research could be conducted to explore the potential of BCIP as a therapeutic agent for various diseases.

Scientific Research Applications

BCIP has a wide range of applications in scientific research. It is commonly used as a building block in organic synthesis due to its unique properties. It is also used as a catalyst in various reactions, such as Diels-Alder reactions and Michael additions. In addition, BCIP has been used as a fluorescent label in biological imaging and as a ligand in coordination chemistry.

Properties

IUPAC Name

5-bromo-4-chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClIN3/c7-2-1-10-6-3(4(2)8)5(9)11-12-6/h1H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPZPJYPWWPXNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=C2C(=C1Br)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80727046
Record name 5-Bromo-4-chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80727046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092579-78-6
Record name 5-Bromo-4-chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80727046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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